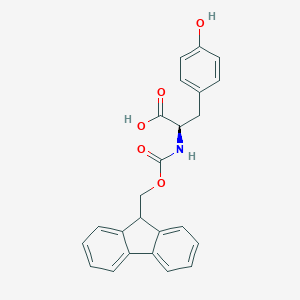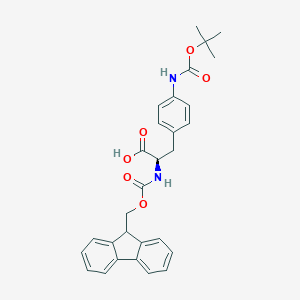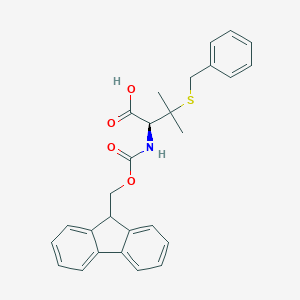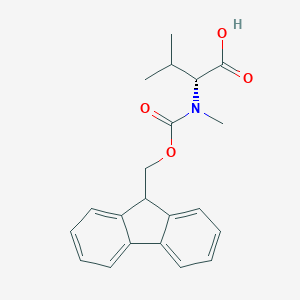
Fmoc-D-isoGln-OH
Vue d'ensemble
Description
Fmoc-D-isoGln-OH, also known as N-Fmoc-D-isoglutamine, is an amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . The molecular formula of this compound is C20H20N2O5 .
Synthesis Analysis
The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .
Molecular Structure Analysis
The molecular weight of this compound is 368.4 g/mol . The exact mass is 368.13722174 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 8 .
Chemical Reactions Analysis
The Fmoc group is resistant to many reaction conditions such as oxidation and reduction in multistep total synthesis . The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions by the capture of incipient nucleophiles .
Applications De Recherche Scientifique
Hydrogels à base de peptides
Fmoc-D-isoGln-OH : est utilisé dans la création d'hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés à diverses applications biologiques, biomédicales et biotechnologiques . Ces hydrogels sont formés par des réseaux gonflés d'eau qui peuvent contenir jusqu'à 99 % d'eau, offrant un environnement physiologiquement pertinent pour les expériences in vitro.
Systèmes d'administration de médicaments
En raison de leur biocompatibilité et de leurs propriétés réglables, les PHG contenant du This compound peuvent être conçus comme des systèmes d'administration de médicaments. Ils peuvent être conçus pour répondre à des stimuli spécifiques, permettant une libération contrôlée d'agents thérapeutiques .
Ingénierie tissulaire
This compound : les hydrogels à base de offrent un échafaudage prometteur pour l'ingénierie tissulaire. Leur rigidité mécanique et leur capacité à soutenir l'adhésion cellulaire en font des matrices idéales pour créer des matrices de soutien pour la régénération tissulaire .
Outils de diagnostic pour l'imagerie
La nature auto-assemblante de This compound permet le développement d'outils de diagnostic, en particulier dans les applications d'imagerie. Les hydrogels peuvent être utilisés pour encapsuler des agents de contraste ou d'autres marqueurs d'imagerie .
Échafaudages de bio-impression
This compound : les dérivés ont été explorés comme matériaux pour les applications de bio-impression. Leur capacité à former des hydrogels auto-supportants les rend adaptés à la construction de structures 3D pour un usage biomédical .
Étude des maladies de mauvais repliement des protéines
La similitude structurelle des hydrogels de This compound avec les fibrilles amyloïdes les rend utiles dans l'étude des maladies de mauvais repliement des protéines telles que la maladie d'Alzheimer et la maladie de Parkinson. Les chercheurs peuvent utiliser ces hydrogels pour modéliser les processus de la maladie et tester des traitements potentiels .
Safety and Hazards
When handling Fmoc-D-isoGln-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
The relevant papers retrieved do not provide additional information on this compound .
Mécanisme D'action
Target of Action
Fmoc-D-isoGln-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . The removal of the Fmoc group using acidic hydrogenation offers a nonbasic option for the deprotection and in situ protection of the resulting deprotected amine .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate .
Result of Action
The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . This leads to the successful synthesis of peptides of varying lengths and complexities .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is stable under acidic conditions . It is typically stored in a dry environment at 2-8°C . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances.
Analyse Biochimique
Biochemical Properties
Fmoc-D-isoGln-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . The Fmoc group in this compound is base-labile, meaning it can be removed by a base . This property is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .
Propriétés
IUPAC Name |
5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435506 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292150-20-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















